molecular formula C16H17BrO2S B6225471 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene CAS No. 2770358-70-6

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene

Cat. No. B6225471
CAS RN: 2770358-70-6
M. Wt: 353.3
InChI Key:
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Description

1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene (1-BBO-2-MESB) is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways, ranging from synthesis to mechanistic studies.

Scientific Research Applications

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has a wide range of applications in scientific research, including biochemistry, pharmacology, and organic chemistry. In biochemistry, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of drug metabolism in the body. In pharmacology, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of drugs on the body. In organic chemistry, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to synthesize a variety of compounds.

Mechanism of Action

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is a versatile compound that can be used in a variety of ways. The mechanism of action of 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene depends on the application. For example, in biochemistry, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of drug metabolism in the body. In this case, the mechanism of action of 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is to inhibit the metabolism of the drug, thus allowing the drug to remain active in the body for a longer period of time. In pharmacology, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of drugs on the body. In this case, the mechanism of action of 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is to bind to receptors in the body and activate them, thus allowing the drug to have its desired effect.
Biochemical and Physiological Effects
1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has a wide range of biochemical and physiological effects. In biochemistry, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of drug metabolism in the body. In this case, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can inhibit the metabolism of the drug, thus allowing the drug to remain active in the body for a longer period of time. In pharmacology, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of drugs on the body. In this case, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can bind to receptors in the body and activate them, thus allowing the drug to have its desired effect.

Advantages and Limitations for Lab Experiments

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has several advantages for lab experiments. One advantage is that it is a versatile compound that can be used in a variety of ways. Additionally, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is relatively stable, which makes it an ideal compound for lab experiments. However, there are also some limitations to using 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene for lab experiments. For example, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene is a relatively expensive compound, which can limit its use in some experiments. Additionally, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be difficult to synthesize, which can limit its use in some experiments.

Future Directions

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene has a wide range of potential future directions. One potential future direction is the use of 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene to study the effects of drugs on the body. Additionally, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of drug metabolism in the body, as well as to synthesize a variety of compounds. Furthermore, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of environmental pollutants on the body, as well as to develop new drugs and drug delivery systems. Finally, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be used to study the effects of aging on the body, as well as to develop new treatments for age-related diseases.

Synthesis Methods

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene. In this method, a mixture of aryl bromide and arylboronic acid is treated with a palladium catalyst to form the desired product. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that utilizes an amine and an aryl halide to form the desired product. The Sonogashira coupling reaction is a copper-catalyzed reaction that utilizes an alkyne and an aryl halide to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene involves the bromination of 1-(benzyloxy)-4-methoxy-2-[(2-methoxyethyl)sulfanyl]benzene followed by deprotection of the benzyl group.", "Starting Materials": [ "1-(benzyloxy)-4-methoxy-2-[(2-methoxyethyl)sulfanyl]benzene", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of 1-(benzyloxy)-4-methoxy-2-[(2-methoxyethyl)sulfanyl]benzene using bromine and acetic acid to yield 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene.", "Step 2: Deprotection of the benzyl group using hydrogen peroxide and sodium hydroxide in methanol to yield 1-(hydroxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene.", "Step 3: Acidification of the reaction mixture using hydrochloric acid followed by extraction with sodium bicarbonate to yield the final product, 1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene." ] }

CAS RN

2770358-70-6

Product Name

1-(benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene

Molecular Formula

C16H17BrO2S

Molecular Weight

353.3

Purity

95

Origin of Product

United States

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